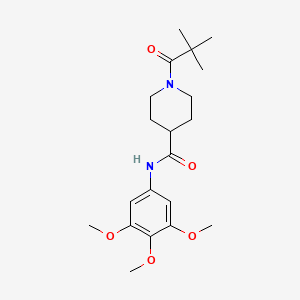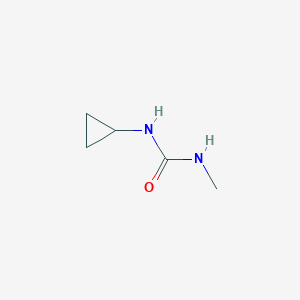![molecular formula C20H25N3O4S B4444240 4-[methyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4444240.png)
4-[methyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide
Vue d'ensemble
Description
4-[methyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide, also known as MSAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSAB is a small molecule that belongs to the class of benzamide compounds and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide involves the inhibition of the Hsp90 protein, which is involved in the stabilization of various oncogenic proteins. This compound binds to the ATP-binding pocket of Hsp90 and prevents its interaction with client proteins, leading to their degradation. In Alzheimer's disease, this compound reduces the accumulation of amyloid-beta plaques by inhibiting the activity of beta-secretase, which is involved in the production of amyloid-beta. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress-induced cell death by inhibiting the activity of the enzyme monoamine oxidase B, which is involved in the metabolism of dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the accumulation of amyloid-beta plaques in Alzheimer's disease, and protect dopaminergic neurons from oxidative stress-induced cell death in Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-[methyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has shown promising results in various preclinical studies and has a well-defined mechanism of action. However, this compound also has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. Further studies are needed to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for the research on 4-[methyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide. First, further studies are needed to determine its pharmacokinetics and toxicity profile in humans. Second, this compound can be further optimized to improve its potency and selectivity. Third, this compound can be tested in combination with other drugs to determine its synergistic effects. Fourth, this compound can be tested in various animal models of cancer, Alzheimer's disease, and Parkinson's disease to determine its efficacy in vivo. Finally, this compound can be tested in clinical trials to determine its efficacy and safety in humans.
Applications De Recherche Scientifique
4-[methyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by targeting the Hsp90 protein, which is involved in the stabilization of various oncogenic proteins. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propriétés
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-22(28(2,25)26)18-9-5-17(6-10-18)20(24)21-15-16-3-7-19(8-4-16)23-11-13-27-14-12-23/h3-10H,11-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRMMHJYYXGPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-oxo-3-phenyl-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444162.png)



![1-(2,2-dimethylpropanoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4444187.png)
![2-(benzylthio)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4444192.png)

![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4444202.png)

![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4444218.png)
![2-({[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4444219.png)

![N-(3-fluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4444249.png)
![N-cyclooctyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444258.png)
